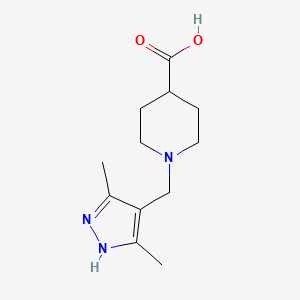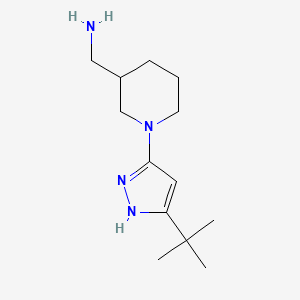
5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazol
Übersicht
Beschreibung
5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H12FN3O and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery: Dipeptidylpeptidase-IV-Inhibitoren
Die Verbindung wurde als potenzieller Inhibitor von Dipeptidylpeptidase IV (DPP4) identifiziert, einem Enzymziel für die Behandlung von Typ-II-Diabetes mellitus . Die Hemmung von DPP4 kann die glykämische Kontrolle verbessern, indem die Wirkung von Inkretin-Hormonen verlängert wird, die für die Regulierung des Blutzuckerspiegels entscheidend sind. Die einzigartige Struktur von 5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazol könnte ein neuartiges Gerüst für die Entwicklung neuer DPP4-Inhibitoren bieten.
Materialwissenschaften: Fortschrittliche Funktionsmaterialien
In der Materialwissenschaft könnte die unverwechselbare molekulare Architektur dieser Verbindung zur Herstellung fortschrittlicher Funktionsmaterialien verwendet werden. Ihre Eigenschaften könnten zur Entwicklung neuer Materialien mit spezifischen elektrischen, optischen oder mechanischen Eigenschaften beitragen, die in der Elektronik, Photonik oder als intelligente Materialien eingesetzt werden könnten, die auf Umweltreize reagieren.
Katalyse: Entwicklung neuer Katalysatoren
Die Struktur von this compound deutet auf potenzielle Anwendungen in der Katalyse hin . Es könnte als Baustein für Katalysatoren dienen, die verschiedene chemische Reaktionen ermöglichen, möglicherweise mit verbesserter Selektivität oder Aktivität aufgrund seiner einzigartigen elektronischen und sterischen Eigenschaften.
Neuropharmakologie: Modulation von Neurotransmittersystemen
In Anbetracht der Bedeutung des Fluorpyrrolidin-Moleküls in der Neuropharmakologie könnte diese Verbindung auf ihre Auswirkungen auf Neurotransmittersysteme untersucht werden. Es könnte mit Rezeptoren oder Enzymen interagieren, die an der Neurotransmission beteiligt sind, was zu potenziellen Anwendungen bei der Behandlung von neurologischen Erkrankungen führen könnte.
Medizinische Chemie: Design privilegierter Strukturen
Der Oxadiazolring ist ein häufiges Merkmal privilegierter Strukturen in der medizinischen Chemie. Diese Verbindung könnte verwendet werden, um neue Moleküle mit einem breiten Spektrum an biologischen Aktivitäten zu entwickeln, was möglicherweise zur Entdeckung neuer Medikamente führt .
Chemische Biologie: Entwicklung von Sonden
In der chemischen Biologie könnte this compound verwendet werden, um Sonden zur Untersuchung biologischer Prozesse zu entwickeln. Diese Sonden könnten helfen, die Rolle spezifischer Proteine oder Pfade bei Krankheitszuständen zu entschlüsseln und so zur Identifizierung therapeutischer Ziele beitragen.
Pharmakologie: Antifibrotische Aktivität
Untersuchungen zeigen, dass Pyrimidinderivate, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, antifibrotische Aktivitäten zeigen . Daher könnte es auf sein Potenzial untersucht werden, fibrotische Erkrankungen durch Hemmung der Kollagensynthese oder -ablagerung zu behandeln.
Biochemische Forschung: Studien zu Enzymmechanismen
Die Struktur der Verbindung könnte Einblicke in Enzymmechanismen liefern, insbesondere solche, die ähnliche heterocyclische Systeme betreffen . Die Untersuchung seiner Wechselwirkung mit Enzymen könnte neue Aspekte der Enzymfunktion oder -regulation aufdecken.
Eigenschaften
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-9-6-10(14-7-9)12-15-11(16-17-12)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUFHVYNHRXENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)

![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)



![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)
![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)

